![molecular formula C22H25NO5 B14515037 Diethyl 2-([1,1'-biphenyl]-4-ylmethyl)-2-acetamidomalonate](/img/structure/B14515037.png)
Diethyl 2-([1,1'-biphenyl]-4-ylmethyl)-2-acetamidomalonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-([1,1’-biphenyl]-4-ylmethyl)-2-acetamidomalonate is an organic compound that features a biphenyl group attached to a malonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-([1,1’-biphenyl]-4-ylmethyl)-2-acetamidomalonate typically involves the reaction of diethyl malonate with a biphenyl derivative under specific conditions. One common method is the use of a Grignard reagent, where the biphenyl derivative is first converted into a Grignard reagent and then reacted with diethyl malonate . The reaction is usually carried out in an anhydrous ether solvent to prevent the Grignard reagent from reacting with water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-([1,1’-biphenyl]-4-ylmethyl)-2-acetamidomalonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-([1,1’-biphenyl]-4-ylmethyl)-2-acetamidomalonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other materials
Wirkmechanismus
The mechanism of action of diethyl 2-([1,1’-biphenyl]-4-ylmethyl)-2-acetamidomalonate involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the malonate ester can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
Diethyl malonate: A malonate ester without the biphenyl group.
Acetamidomalonate derivatives: Compounds with similar structures but different substituents on the malonate ester
Uniqueness
Diethyl 2-([1,1’-biphenyl]-4-ylmethyl)-2-acetamidomalonate is unique due to the presence of both the biphenyl group and the malonate ester. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C22H25NO5 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
diethyl 2-acetamido-2-[(4-phenylphenyl)methyl]propanedioate |
InChI |
InChI=1S/C22H25NO5/c1-4-27-20(25)22(23-16(3)24,21(26)28-5-2)15-17-11-13-19(14-12-17)18-9-7-6-8-10-18/h6-14H,4-5,15H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
VLGREMQWAMOUDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)OCC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


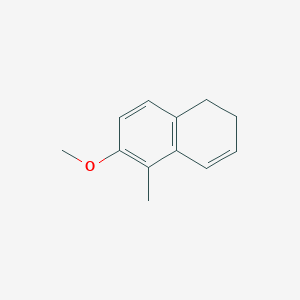
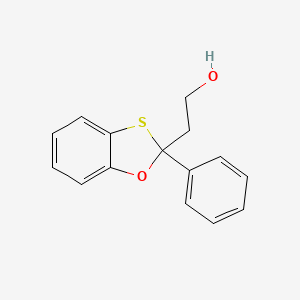
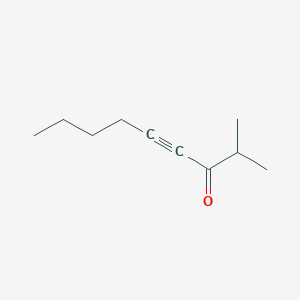

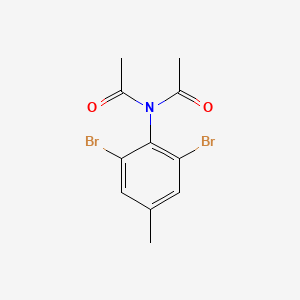
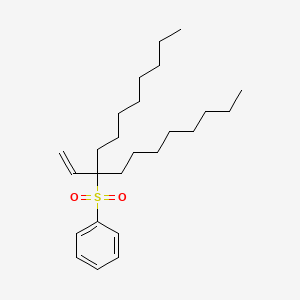
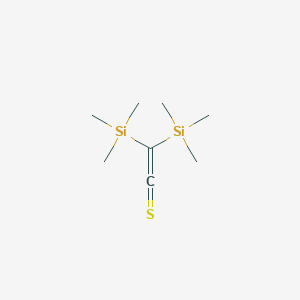
![3,3'-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B14515005.png)
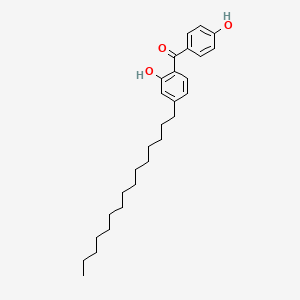
![N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14515015.png)

![1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one](/img/structure/B14515023.png)
![{[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid](/img/structure/B14515025.png)
![3,7-dihydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]inden-1-one](/img/structure/B14515041.png)
